molecular formula C19H15F3N4O2S B11477576 4-(Methoxymethyl)-6-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine

4-(Methoxymethyl)-6-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine

Cat. No.: B11477576
M. Wt: 420.4 g/mol
InChI Key: AYHUKWDRGDHSMU-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine is a complex organic compound that features a thieno[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-6-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents onto the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Medicine: The compound’s unique structure may allow it to act as a lead compound in drug discovery, particularly for diseases where modulation of specific molecular targets is required.

    Industry: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which 4-(Methoxymethyl)-6-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Methoxymethyl)-6-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine include other thieno[2,3-b]pyridine derivatives and oxadiazole-containing compounds. Examples include:

  • 4-(Trifluoromethyl)-2-(thieno[2,3-b]pyridin-3-yl)oxadiazole
  • 6-Methyl-2-(4-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .

Properties

Molecular Formula

C19H15F3N4O2S

Molecular Weight

420.4 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C19H15F3N4O2S/c1-9-7-11(8-27-2)13-14(23)15(29-18(13)24-9)17-25-16(26-28-17)10-3-5-12(6-4-10)19(20,21)22/h3-7H,8,23H2,1-2H3

InChI Key

AYHUKWDRGDHSMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)N)COC

Origin of Product

United States

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